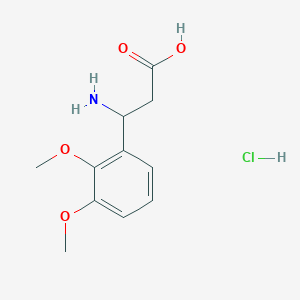
3-amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride is a chemical compound with the molecular formula C11H15NO4. It is a derivative of phenylalanine and is known for its unique structural properties due to the presence of methoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde as the starting material.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through amination reactions using reagents like ammonia or ammonium chloride.
Acid Formation: The amine is then converted to the corresponding carboxylic acid using oxidation reactions.
Hydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives of the aromatic ring can be formed.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, such as neurodegenerative disorders and metabolic conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride is similar to other compounds such as 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid. it is unique due to the position of the methoxy groups on the benzene ring, which can influence its chemical properties and biological activities. Other similar compounds include:
3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
3-(3,4-dimethoxyphenyl)propanoic Acid
3-(2,3-dimethoxyphenyl)propanoic Acid
These compounds share structural similarities but may exhibit different reactivity and biological activities due to variations in their molecular structures.
Eigenschaften
IUPAC Name |
3-amino-3-(2,3-dimethoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14;/h3-5,8H,6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJCLKTDPRJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)

![2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2789519.png)
![(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2789520.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)

![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)
![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)

![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2789531.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE](/img/structure/B2789532.png)

